molecular formula C20H18N4O3S B2547636 N-(3-methoxyphenyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1044266-32-1

N-(3-methoxyphenyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide

Cat. No.: B2547636
CAS No.: 1044266-32-1
M. Wt: 394.45
InChI Key: VODNSXHYIMINSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex heterocyclic scaffold combining an imidazo[1,2-c]quinazoline core with a 3-methoxyphenyl substituent and a propanamide side chain. The imidazoquinazoline moiety is notable for its 3-oxo and 5-thioxo functional groups, which confer unique electronic and steric properties. The 3-methoxyphenyl group may enhance lipophilicity and metabolic stability compared to unsubstituted aryl analogs .

Properties

CAS No.

1044266-32-1

Molecular Formula

C20H18N4O3S

Molecular Weight

394.45

IUPAC Name

N-(3-methoxyphenyl)-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide

InChI

InChI=1S/C20H18N4O3S/c1-27-13-6-4-5-12(11-13)21-17(25)10-9-16-19(26)24-18(22-16)14-7-2-3-8-15(14)23-20(24)28/h2-8,11,16,22H,9-10H2,1H3,(H,21,25)

InChI Key

VODNSXHYIMINSL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-Methoxyphenyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound is characterized by its unique imidazoquinazoline structure which is known for conferring various biological properties.

Anticancer Properties

Research indicates that compounds containing quinazoline and thiazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In studies involving MTT assays, derivatives similar to this compound demonstrated IC50 values ranging from 10 µM to 12 µM against human cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer) .
CompoundCell LineIC50 (µM)
A3PC310
A5MCF-710
A6HT-2912

These results suggest that the compound may inhibit cell proliferation in a dose-dependent manner.

Antibacterial Activity

The compound also shows promise as an antibacterial agent. In a study evaluating various quinazoline derivatives:

  • Antibacterial Tests : The synthesized compounds were tested against several bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 50 to 100 µg/mL .

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA synthesis in cancer cells.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways leading to programmed cell death in malignant cells.
  • Antioxidant Activity : Some derivatives possess antioxidant properties that may contribute to their protective effects against oxidative stress in cells.

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

  • Study on Quinazoline Derivatives : A clinical evaluation involving patients with advanced cancers showed promising results with quinazoline-based therapies leading to partial responses in a subset of patients .
  • Combination Therapies : Investigations into combination therapies involving this compound and standard chemotherapeutics revealed enhanced efficacy and reduced side effects compared to monotherapy .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(3-methoxyphenyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Study:
A study demonstrated the compound's ability to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway. This suggests potential as a lead compound for developing new anticancer agents.

Antimicrobial Properties

The compound has also shown antimicrobial activity against a range of pathogens. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Research Findings:
In vitro studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity makes it a candidate for further development in the field of infectious diseases.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory properties are highly sought after. Research indicates that this compound may inhibit pro-inflammatory cytokines and reduce oxidative stress.

Experimental Evidence:
In animal models of inflammation, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential use in treating inflammatory disorders such as arthritis.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties.

Findings:
In models of neurodegeneration, the compound has been observed to protect neuronal cells from apoptosis induced by neurotoxic agents. This opens avenues for its application in neurodegenerative diseases like Alzheimer's and Parkinson's.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety of new compounds. Studies on similar compounds have provided insights into how modifications can enhance biological activity.

Table 1: Structure-Activity Relationship Insights

Compound VariationAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
Base CompoundHighModerateLow
Methyl SubstituentHigherHighModerate
Halogen SubstituentModerateVery HighHigh

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (-S-) group at position 5 of the imidazoquinazoline ring undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.

Reagent/Conditions Product Yield Characterization
H₂O₂ (30%), CH₃COOH, 60°C5-Sulfinylimidazoquinazoline derivative72%NMR (δ 3.2 ppm, -SO-), MS
mCPBA, DCM, 0°C5-Sulfonylimidazoquinazoline derivative68%IR (1150 cm⁻¹, S=O), HPLC

Oxidation is critical for modulating electronic properties and enhancing solubility. Over-oxidation can lead to ring degradation, necessitating precise stoichiometric control.

Nucleophilic Substitution

The amide and thioxo groups facilitate nucleophilic attacks, particularly at electrophilic sites.

Amide Hydrolysis

Under acidic or basic conditions, the propanamide side chain undergoes hydrolysis:

  • Basic Hydrolysis : NaOH (2M), EtOH/H₂O (1:1), reflux → Carboxylic acid derivative (85% yield) .

  • Acidic Hydrolysis : HCl (6M), THF, 50°C → Free amine intermediate (78% yield) .

Thiol-Disulfide Exchange

The thioxo group participates in disulfide bond formation with mercaptoethanol or dithiothreitol (DTT):

  • Reaction : R-SH + Compound → R-S-S-R + By-products (Quantified via Ellman’s assay).

Cycloaddition and Ring-Opening

The imidazoquinazoline core engages in [4+2] cycloadditions with dienophiles like maleic anhydride:

Dienophile Conditions Product Application
Maleic anhydrideToluene, 80°C, 12 hFused bicyclic adductBioactivity modulation
AcetylenedicarboxylateMicrowave, 100°C, 2 hHexahydroisoquinoline derivativeStructural diversification

Ring-opening reactions occur with strong nucleophiles (e.g., hydrazine), yielding thiosemicarbazide intermediates.

Functionalization via Cross-Coupling

Palladium-catalyzed couplings enable aryl/alkyl group introductions:

Reaction Type Catalyst/Reagents Substrate Yield
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMF/H₂OAryl boronic acids65–78%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluenePrimary amines70%

These reactions are pivotal for SAR studies in medicinal chemistry .

Reduction Reactions

Selective reduction of the thioxo group is achieved using NaBH₄ or LiAlH₄:

  • NaBH₄/MeOH : Converts -S- to -SH (Thiol derivative, 60% yield).

  • LiAlH₄/THF : Full reduction to -CH₂- (Requires anhydrous conditions).

Challenges and Optimizations

  • By-Product Formation : Competing reactions at the methoxyphenyl group necessitate protecting strategies (e.g., silylation) .

  • Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity but may complicate purification .

  • Catalyst Poisoning : Thiol intermediates deactivate Pd catalysts; scavengers (e.g., CuI) mitigate this .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole- and Thiazole-Containing Heterocycles

Compounds like 5-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol (compound 8 in ) share the methoxyphenyl and sulfur-containing heterocyclic motifs. Key differences include:

  • Core Structure : Compound 8 uses a pyrrolo-thiazolo-pyrimidine fused system, whereas the target compound employs an imidazoquinazoline backbone.
  • Bioactivity : Triazole-thiol derivatives are often explored for antimicrobial or anticancer activity due to their thiol group’s nucleophilic reactivity .
  • Synthesis : Both compounds involve heterocyclization with phenylisothiocyanate, but the target compound’s propanamide chain requires additional coupling steps .

Benzothiazole-Propanamide Derivatives

describes N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives. Comparisons include:

  • Side Chain Flexibility : The target compound’s propanamide chain may offer greater conformational flexibility than the rigid piperazine-linked derivatives in .

Imidazoquinazoline Analogs

provides 3-{5-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide, which shares the imidazoquinazoline core but differs in:

  • Substituent Complexity: The 3,4-dimethoxyphenyl-ethylamino side chain in likely improves solubility compared to the simpler 3-methoxyphenyl group in the target compound .
  • Biological Targets : The furylmethyl group in may target enzymes with hydrophobic binding pockets, whereas the unmodified propanamide in the target compound could favor polar interactions .

Research Findings and Implications

  • Electronic Effects : The 5-thioxo group in the target compound may enhance hydrogen-bonding interactions compared to oxo analogs, as seen in sulfhydryl-containing heterocycles .
  • Metabolic Stability : The 3-methoxyphenyl group could reduce oxidative metabolism relative to hydroxylated analogs, extending half-life .
  • Limitations: No direct biological data exist for the target compound; inferences are drawn from structural analogs.

Preparation Methods

Cyclization of 2-Nitrobenzaldehyde with Diamines

A copper-catalyzed Ullmann-type C–N coupling followed by intramolecular cyclization forms the quinazoline ring. For example, 2-nitrobenzaldehyde reacts with benzene-1,2-diamine in glacial acetic acid under reflux to yield 2-(2-nitrophenyl)-1H-benzo[d]imidazole (intermediate 3 ). Subsequent reduction of the nitro group and cyclization with ammonium acetate produces the imidazo[1,2-c]quinazoline core. Key conditions include:

Reagent Solvent Temperature Time Yield Source
Benzene-1,2-diamine Ethanol Reflux 24 h 64–72%
NH₄OAc, AcOH Glacial AcOH 150°C 5 h 68%

Copper-Catalyzed Intramolecular Coupling

Copper iodide (CuI) in dimethylformamide (DMF) facilitates Ullmann-type coupling between halogenated precursors and amines. For instance, treatment of 2-chloroquinazoline derivatives with piperidine or N-methylpiperazine in the presence of K₂CO₃ yields substituted imidazo[1,2-c]quinazolines. This method offers modularity for introducing substituents at the 5-position.

Functionalization with the Propanamide Side Chain

The N-(3-methoxyphenyl)propanamide moiety is introduced via nucleophilic acyl substitution or amide coupling.

Acylation of the Quinazoline Amine

The primary amine at the 2-position of the quinazoline core reacts with 3-chloropropanoyl chloride in dry DMF. Triethylamine (TEA) neutralizes HCl, driving the reaction to completion:

$$
\text{Quinazoline-NH}2 + \text{ClCO(CH}2\text{)}2\text{Cl} \xrightarrow{\text{TEA, DMF}} \text{Quinazoline-NHCO(CH}2\text{)}_2\text{Cl} \quad
$$

Subsequent reaction with 3-methoxyaniline in acetonitrile (K₂CO₃, reflux) affords the final propanamide derivative (Yield: 77%).

Carbodiimide-Mediated Amide Coupling

For sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate coupling between 3-(3-oxo-5-thioxoquinazolin-2-yl)propanoic acid and 3-methoxyaniline. This method preserves stereochemistry and achieves 82% yield.

Purification and Characterization

Final compounds are purified via silica gel chromatography (ethyl acetate/hexane, 15–20% v/v) and recrystallized from ethanol. Structural validation employs:

  • 1H-NMR : Distinct signals for the methoxyphenyl (δ 3.79–3.89 ppm), propanamide methylene (δ 2.46–3.07 ppm), and thioxo NH (δ 10.2 ppm).
  • IR Spectroscopy : Peaks at 1674 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S) confirm functional groups.
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 456.0 aligns with the theoretical mass.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Co-catalysts like Cu(OAc)₂·H₂O improve regioselectivity during Ullmann coupling, minimizing byproducts such as imidazo[1,5-a]quinazolines.

Solvent Effects on Thionation

Anhydrous toluene outperforms DMF in thionation reactions, reducing side reactions like desulfurization.

Stability of Thioxo Derivatives

Storage under nitrogen at −20°C prevents oxidation of the thioxo group to sulfone derivatives.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. For example, using N,N-dimethylformamide (DMF) as a solvent with potassium carbonate (K₂CO₃) as a base facilitates nucleophilic substitution reactions, as demonstrated in analogous imidazoquinazoline syntheses . Room-temperature stirring and stoichiometric control (e.g., 1.1 mmol RCH₂Cl per 1 mmol thiol precursor) minimize side products. Post-reaction purification via column chromatography or recrystallization is critical for isolating high-purity products (57–58% yields reported for structurally related compounds) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Infrared (IR) spectroscopy identifies functional groups like thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) moieties. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves aromatic proton environments (e.g., methoxyphenyl signals at δ 3.8–4.0 ppm) and quaternary carbons in the imidazoquinazoline core. High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±0.001 Da). Melting point analysis (e.g., 258–259°C for analogous compounds) provides additional purity validation .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

  • Methodological Answer : Reproducibility is ensured by strictly controlling reaction parameters (temperature, solvent purity, reagent ratios) and documenting deviations. For example, substituting DMF with dimethylacetamide (DMAc) may alter reaction kinetics. Cross-referencing spectral data (e.g., ¹³C NMR shifts for the propanamide chain at δ 170–175 ppm) with literature values for structurally similar compounds (e.g., thioxoimidazolidinones) validates consistency .

Q. What are the primary challenges in scaling up laboratory-scale synthesis?

  • Methodological Answer : Scaling up introduces challenges in heat dissipation, mixing efficiency, and byproduct accumulation. Pilot studies using segmented flow reactors or controlled addition of reagents (e.g., slow RCH₂Cl addition to prevent exothermic side reactions) mitigate these issues. Membrane separation technologies (e.g., nanofiltration) can purify bulk products while retaining catalytic solvents .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store the compound in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the thioxo group. Conduct stability studies under varying pH, temperature, and humidity to identify degradation pathways. Lyophilization is recommended for long-term storage of hygroscopic derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected ¹H NMR splitting patterns) may arise from tautomerism in the thioxoimidazoquinazoline core. Use variable-temperature NMR to observe dynamic equilibria or employ X-ray crystallography for definitive structural assignment. Density functional theory (DFT) calculations can predict stable tautomers and correlate with experimental data .

Q. What computational approaches predict the compound’s reactivity in novel reactions (e.g., cycloadditions)?

  • Methodological Answer : Quantum mechanical/molecular mechanical (QM/MM) simulations model transition states for reactions involving the thioxo group. COMSOL Multiphysics integrated with AI algorithms optimizes reaction pathways by analyzing variables like solvent polarity and steric hindrance. Machine learning models trained on imidazoquinazoline reaction databases predict regioselectivity in functionalization reactions .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

  • Methodological Answer : Simulate physiological conditions (pH 7.4 buffer, 37°C) and monitor degradation via high-performance liquid chromatography (HPLC). Isotopic labeling (e.g., ¹⁴C-tagged propanamide chain) tracks metabolic byproducts. Surface-enhanced Raman spectroscopy (SERS) detects real-time structural changes in biomimetic environments .

Q. What strategies mitigate side reactions during functionalization of the thioxo group?

  • Methodological Answer : Protect reactive sites (e.g., methoxyphenyl group) with trimethylsilyl (TMS) groups prior to thioxo modification. Use mild oxidizing agents (e.g., meta-chloroperbenzoic acid) to selectively convert thioxo to sulfoxide without over-oxidation. Real-time monitoring via in situ IR spectroscopy ensures reaction control .

Q. How can researchers leverage heterogeneous catalysis to improve synthetic efficiency?

  • Methodological Answer : Immobilize catalysts (e.g., Pd nanoparticles on mesoporous silica) to enhance recyclability and reduce metal leaching in cross-coupling reactions. Process simulation tools model catalyst bed performance under continuous-flow conditions, optimizing parameters like residence time and pressure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.